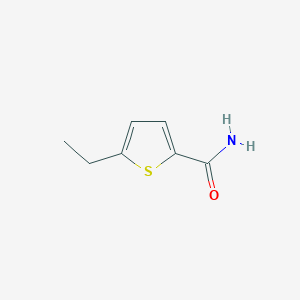

5-Ethyl-2-thiophenecarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

5-ethylthiophene-2-carboxamide |

InChI |

InChI=1S/C7H9NOS/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H2,8,9) |

InChI Key |

CSPWODHKMMNLLI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 5 Ethyl 2 Thiophenecarboxamide

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of 2D NMR (COSY, HSQC, HMBC, NOESY) for Conformational Analysis

A suite of two-dimensional (2D) NMR experiments is essential to fully resolve the structure of 5-Ethyl-2-thiophenecarboxamide. Based on the analysis of similar substituted thiophenes, a set of predicted ¹H and ¹³C chemical shifts can be established.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| - | C=O | - | ~164.0 | Amide carbonyl carbon. |

| 2 | C | - | ~140.0 | Carbon bearing the carboxamide group. |

| 3 | CH | ~7.0-7.2 | ~128.0 | Thiophene (B33073) ring proton adjacent to the carboxamide. |

| 4 | CH | ~6.8-7.0 | ~126.0 | Thiophene ring proton adjacent to the ethyl group. |

| 5 | C | - | ~150.0 | Carbon bearing the ethyl group. |

| - | CH₂ | ~2.8-3.0 (quartet) | ~23.0 | Methylene (B1212753) protons of the ethyl group. |

| - | CH₃ | ~1.3-1.5 (triplet) | ~15.0 | Methyl protons of the ethyl group. |

| - | NH₂ | ~7.5-8.0 (broad) | - | Amide protons, shift is solvent-dependent. |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methyl (CH₃) and methylene (CH₂) protons of the ethyl group, confirming their connectivity. A weaker, long-range coupling might also be visible between the proton at position 4 of the thiophene ring and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the predicted proton signals to their corresponding carbon signals in the table above (e.g., the triplet at ~1.4 ppm to the carbon at ~15.0 ppm).

The CH₂ protons of the ethyl group to carbons C4 and C5 of the thiophene ring.

The ring proton at position 3 to the carbonyl carbon (C=O) and carbon C5.

The amide (NH₂) protons to the carbonyl carbon and carbon C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for conformational analysis. The primary focus would be the spatial relationship between the amide protons and the thiophene ring proton at position 3. A strong NOESY cross-peak between the NH₂ protons and the H3 proton would indicate a preferred conformation where the amide group is syn to the sulfur atom, a common arrangement in 2-substituted thiophenes.

Solid-State NMR for Polymorphic Forms and Crystal Structures

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form, making it ideal for studying polymorphism. nih.govresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common for molecules like 5-Ethyl-2-thiophenecarboxamide that can form strong intermolecular hydrogen bonds.

While no specific ssNMR data has been reported for this compound, a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiment would be the standard approach. researchgate.net Different polymorphs would exhibit distinct sets of ¹³C chemical shifts because the carbon atoms experience different local electronic environments due to variations in molecular packing and intermolecular interactions. researchgate.netjocpr.com Furthermore, the number of distinct resonances for a single carbon position can reveal the number of crystallographically inequivalent molecules in the asymmetric unit cell (Z'). researchgate.net

Single-Crystal X-Ray Diffraction Analysis for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, yielding precise atomic coordinates and thus exact bond lengths, bond angles, and details of intermolecular packing in the crystal lattice.

Although a crystal structure for 5-Ethyl-2-thiophenecarboxamide has not been deposited in crystallographic databases, analysis of related structures allows for a detailed prediction of its molecular geometry and packing. researchgate.netnih.gov

Expected Molecular Geometry:

Thiophene Ring: The five-membered thiophene ring would be largely planar. Bond lengths are expected to be consistent with other 2,5-disubstituted thiophenes.

Carboxamide Group: The C-N bond of the amide is expected to have partial double-bond character, resulting in a planar C-CO-NH₂ unit. This group may be slightly twisted relative to the plane of the thiophene ring.

Ethyl Group: The C-C and C-H bond lengths will be typical for sp³-hybridized carbons.

Expected Crystal Packing and Intermolecular Interactions: The primary amide group is a potent hydrogen bond donor (two N-H bonds) and acceptor (the carbonyl oxygen). Therefore, the crystal packing would be dominated by strong intermolecular N-H···O hydrogen bonds . These interactions typically lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers forming R²₂(8) ring motifs or one-dimensional chains. researchgate.netnih.gov These robust hydrogen-bonded networks are a key factor in the thermal stability of the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies, making these techniques excellent for structural confirmation. The analysis of 2-thiophene carboxylic acid and other thiophene derivatives provides a strong basis for assigning the vibrational modes of 5-Ethyl-2-thiophenecarboxamide. iosrjournals.org

Predicted Vibrational Frequencies and Assignments

| Predicted Wavenumber (cm⁻¹) | Assignment | Expected Intensity (IR/Raman) |

|---|---|---|

| ~3350, ~3170 | N-H asymmetric & symmetric stretching | Strong/Medium |

| ~3100-3000 | Aromatic C-H stretching | Medium/Strong |

| ~2970, ~2880 | Aliphatic C-H stretching (ethyl group) | Medium/Medium |

| ~1660 | C=O stretching (Amide I band) | Very Strong/Medium |

| ~1610 | N-H bending (Amide II band) | Strong/Weak |

| ~1530, ~1450, ~1350 | Thiophene ring C=C/C-C stretching | Medium/Strong |

| ~830-860 | C-S stretching | Weak/Medium |

| ~750 | C-H out-of-plane bending | Strong/Weak |

Note: The N-H and C=O stretching frequencies are sensitive to hydrogen bonding. In the solid state, these bands are expected to appear at lower wavenumbers compared to the gas phase or in a non-polar solvent due to the formation of strong intermolecular hydrogen bonds.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula. Furthermore, the fragmentation pattern observed, typically using electron ionization (EI), offers a roadmap of the molecule's structure.

The elemental formula for 5-Ethyl-2-thiophenecarboxamide is C₇H₉NOS , with a calculated exact mass of approximately 155.0405 g/mol .

The fragmentation in the mass spectrometer is predicted to follow logical pathways based on the stability of the resulting ions and neutral losses.

Predicted Fragmentation Pathway

| Predicted m/z | Fragment Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 155 | [C₇H₉NOS]⁺• | Molecular Ion (M⁺•) |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 126 | [M - C₂H₅]⁺ | Loss of an ethyl radical (benzylic-type cleavage). |

| 111 | [M - NH₂•]⁺ or [C₅H₃S-CO]⁺ | Loss of an amino radical, forming an acylium ion. |

| 83 | [C₄H₃S]⁺ | Loss of CO from the m/z 111 fragment. |

The most prominent fragmentation is expected to be the cleavage of the ethyl group at the bond beta to the thiophene ring, a favorable "benzylic-type" cleavage, resulting in a stable cation at m/z 126. Another significant pathway involves the loss of the amino radical to form the 5-ethyl-2-thenoyl acylium ion at m/z 111. Subsequent loss of carbon monoxide from this ion would lead to the fragment at m/z 83. libretexts.orgwikipedia.org

Reactivity and Reaction Mechanism Studies of 5 Ethyl 2 Thiophenecarboxamide

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus

The thiophene ring in 5-Ethyl-2-thiophenecarboxamide is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (the sigma complex) through resonance, facilitating the substitution. The directing effects of the substituents on the ring, the 5-ethyl group and the 2-carboxamide group, are crucial in determining the position of substitution.

The ethyl group at the C5 position is an activating group and an ortho, para-director. However, since the thiophene ring is a five-membered heterocycle, the positions are typically numbered. The carboxamide group at the C2 position is a deactivating group and a meta-director with respect to its position. In the case of 2-substituted thiophenes, electrophilic substitution generally occurs at the C5 position if it is unsubstituted. When the C5 position is blocked, as in 5-Ethyl-2-thiophenecarboxamide, the substitution is directed to the C3 or C4 positions. The directing influence of the activating ethyl group and the deactivating carboxamide group would need to be considered. Typically, the activating group's influence is dominant. Therefore, substitution would be expected to preferentially occur at the position ortho to the ethyl group, which is the C4 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Illustrative Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 5-Ethyl-4-nitro-2-thiophenecarboxamide |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-5-ethyl-2-thiophenecarboxamide |

| Sulfonation | Fuming H₂SO₄ | 5-Ethyl-2-carbamoylthiophene-4-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-Acetyl-5-ethyl-2-thiophenecarboxamide |

Note: The product distribution is based on general principles of electrophilic aromatic substitution on substituted thiophenes and has not been experimentally verified for 5-Ethyl-2-thiophenecarboxamide specifically.

Nucleophilic Acyl Substitution Reactions at the Carboxamide Moiety

The carboxamide group is generally unreactive towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance delocalizes the negative charge on the oxygen and gives the C-N bond partial double bond character, making the nitrogen a poor leaving group. Consequently, harsh reaction conditions are often required to effect nucleophilic acyl substitution on amides.

Reactions such as hydrolysis, alcoholysis, and reaction with organometallic reagents can occur under forcing conditions. For instance, hydrolysis of the amide to the corresponding carboxylic acid can be achieved by heating with strong acids or bases.

Examples of Nucleophilic Acyl Substitution:

| Reaction Type | Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 5-Ethyl-2-thiophenecarboxylic acid and Ammonium ion |

| Base-Catalyzed Hydrolysis | NaOH, heat | Sodium 5-ethyl-2-thiophenecarboxylate and Ammonia (B1221849) |

The mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. Subsequent proton transfers lead to the expulsion of ammonia as the leaving group. In base-catalyzed hydrolysis, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Proton transfer from a water molecule then facilitates the departure of the amide ion.

Oxidative and Reductive Transformations of 5-Ethyl-2-thiophenecarboxamide

The thiophene ring is generally sensitive to strong oxidizing agents, which can lead to ring opening or the formation of sulfoxides and sulfones. The ethyl group is also susceptible to oxidation at the benzylic-like position under certain conditions. The carboxamide group is relatively resistant to oxidation.

Reduction of the carboxamide group is possible using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would reduce the carboxamide to an amine. The thiophene ring can be desulfurized and reduced to a saturated hydrocarbon chain using Raney nickel.

Potential Oxidative and Reductive Reactions:

| Reaction Type | Reagents | Expected Product |

| Oxidation of Thiophene Ring | m-CPBA | 5-Ethyl-2-thiophenecarboxamide S-oxide |

| Reduction of Carboxamide | LiAlH₄, then H₂O | (5-Ethylthiophen-2-yl)methanamine |

| Desulfurization and Reduction | Raney Ni, H₂ | Heptanamide |

Hydrolytic and Photolytic Degradation Pathways

As discussed in section 4.2, 5-Ethyl-2-thiophenecarboxamide can undergo hydrolysis under acidic or basic conditions to yield 5-ethyl-2-thiophenecarboxylic acid and ammonia. This represents a primary hydrolytic degradation pathway.

The photolytic degradation of thiophene derivatives can be complex. The thiophene ring can undergo various photochemical reactions, including ring-opening, rearrangement, and polymerization upon exposure to UV light. The specific photolytic degradation pathways for 5-Ethyl-2-thiophenecarboxamide have not been documented, but it is plausible that irradiation could lead to the cleavage of the thiophene ring or reactions involving the substituents.

Ligand-Based Reactivity in Coordination Chemistry

The ability of the carboxamide and thiophene moieties to act as ligands suggests that 5-Ethyl-2-thiophenecarboxamide could be a versatile building block for the synthesis of novel coordination compounds with potential applications in catalysis or medicinal chemistry.

Derivatization Strategies and Structure Activity Relationship Sar Investigations of 5 Ethyl 2 Thiophenecarboxamide Analogs

Design Principles for Novel 5-Ethyl-2-thiophenecarboxamide Derivatives

The design of new analogs based on the 5-ethyl-2-thiophenecarboxamide scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves leveraging the thiophene (B33073) core as a versatile anchor for combinatorial library development. derpharmachemica.com The structural diversity and versatility of heterocycles make them attractive building blocks in drug design. nih.gov

Key design principles include:

Structure-Based Design and Pharmacophore Modeling: When the biological target is known (e.g., an enzyme or receptor), computational tools can be used to model the binding site. Derivatives are then designed to optimize interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic contacts. The carboxamide group, for instance, is an excellent hydrogen bond donor and acceptor, making it a critical feature for molecular recognition. mdpi.com

Bioisosteric Replacement: The thiophene ring itself is a classic bioisostere of the phenyl ring, offering similar size and shape but with different electronic properties due to the sulfur heteroatom. sciensage.info Further modifications often involve replacing or modifying substituents with other groups that retain the desired biological activity while improving other properties. For example, exploring different alkyl groups at the 5-position or introducing substituents at the 3- and 4-positions can modulate lipophilicity and target engagement.

Scaffold Hopping and Functional Group Modification: This involves making targeted changes to the core structure to discover novel chemical series. For the 5-ethyl-2-thiophenecarboxamide scaffold, this includes modifying the carboxamide nitrogen with various alkyl or aryl groups or altering substituents on the thiophene ring to probe the structure-activity relationship (SAR). In the design of inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), ortho-amino thiophene carboxamide derivatives have been designed to mimic the pharmacophoric features of known inhibitors. nih.gov

Synthetic Access to Substituted Thiophene Ring Analogs

The synthesis of analogs with substitutions on the thiophene ring is crucial for SAR studies. Several robust synthetic methodologies provide access to a wide variety of polysubstituted thiophenes.

One of the most prominent methods is the Gewald reaction , a multi-component reaction that yields 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgtubitak.gov.trnih.gov The resulting 2-aminothiophene can then be further functionalized, for example, by converting the amino group into the desired carboxamide. Variations of the Gewald reaction allow for the synthesis of diverse substitution patterns on the thiophene ring. tubitak.gov.trresearchgate.net

Other key synthetic routes include:

Metallation and Carbonation: Halogenated thiophenes can be treated with organolithium reagents (e.g., n-butyllithium) or converted into Grignard reagents. beilstein-journals.orgnih.gov Quenching the resulting organometallic species with carbon dioxide introduces a carboxylic acid group at the 2-position, which can subsequently be converted to the carboxamide. beilstein-journals.org This method is particularly useful for creating specifically substituted thiophene carboxylic acids.

Cyclization of Precursors: Substituted thiophenes can be synthesized via the cyclization of appropriately functionalized open-chain precursors. This can involve reacting a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (Paal-Knorr thiophene synthesis) or using methods like the Fiesselmann thiophene synthesis. derpharmachemica.com

These methods provide versatile access to analogs with substituents at the 3-, 4-, and 5-positions of the thiophene ring, enabling a thorough investigation of the scaffold.

Modifications at the Carboxamide Nitrogen and Carbonyl Groups

Derivatization of the carboxamide moiety is a fundamental strategy for modulating the physicochemical and pharmacological properties of the lead compound. Modifications can influence solubility, membrane permeability, metabolic stability, and target binding affinity.

N-Substitution: The primary carboxamide (-CONH₂) can be converted into secondary (-CONHR) or tertiary (-CONR₂') amides. A common synthetic route involves converting the 2-thiophenecarboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). beilstein-journals.org This activated intermediate readily reacts with a wide range of primary or secondary amines to yield N-substituted carboxamide derivatives. This approach allows for the introduction of diverse functionalities, including alkyl chains, cycloalkyl groups, and aromatic or heteroaromatic rings, directly onto the amide nitrogen.

Modifications of the Carbonyl Group: While less common, the carbonyl oxygen can be replaced with sulfur to form a thioamide. Bioisosteric replacement of the amide group with other functionalities like hydrazides is also a viable strategy. For instance, 2-thiophenecarbohydrazides can be efficiently synthesized from the corresponding carboxylic acid esters via hydrazinolysis or through the reaction of activated esters with hydrazine. hhu.de

Exploration of Structure-Activity Relationships in Pre-clinical Biological Contexts

SAR studies are essential to identify the key structural features responsible for the biological activity of 5-ethyl-2-thiophenecarboxamide analogs and to guide the design of more potent and selective compounds.

The arrangement of atoms in three-dimensional space is critical for drug action, as biological targets like enzymes and receptors are themselves chiral. mhmedical.comnih.gov

Positional Isomerism: The location of substituents on the thiophene ring significantly impacts biological activity. For example, a substituent at the C3 position will have a different spatial relationship to the carboxamide at C2 and the ethyl group at C5 than a substituent at the C4 position. This can drastically alter the molecule's ability to fit into a binding pocket. In studies of substituted ketamine analogs, it was found that 2- and 3-substituted compounds were generally more active as sedatives than their 4-substituted positional isomers. mdpi.com This highlights that even on a different core, the position of substituents is a critical determinant of activity.

Stereochemical Impact: The introduction of a chiral center into a derivative of 5-ethyl-2-thiophenecarboxamide necessitates the evaluation of individual enantiomers. Enantiomers of a chiral drug can exhibit profound differences in potency, efficacy, metabolism, and toxicity. nih.govbiomedgrid.com This stereoselectivity arises because one enantiomer may fit a chiral receptor or enzyme active site much better than its mirror image. nih.gov In studies of other chiral heterocyclic compounds, it has been demonstrated that biological activity can reside almost exclusively in one enantiomer, while the other may be inactive or even contribute to off-target effects. nih.gov Therefore, if a derivatization strategy introduces a stereocenter, the separation and individual biological testing of the stereoisomers are crucial steps in the preclinical investigation. nih.govnih.gov

The interaction between a drug molecule and its biological target is governed by a combination of electronic and steric factors. Systematically varying these parameters is a cornerstone of SAR exploration.

Electronic Effects: The electronic nature of substituents on the thiophene ring can influence its reactivity and its ability to participate in interactions like π-π stacking or hydrogen bonding. In one study on thiophene-2-carboxamide derivatives, it was found that introducing an electron-donating amino (-NH₂) group at the 3-position resulted in more potent antioxidant and antibacterial activity compared to derivatives with hydroxyl (-OH) or methyl (-CH₃) groups at the same position. nih.gov Theoretical studies using density functional theory (DFT) have correlated electronic properties, such as the HOMO–LUMO energy gap, with observed biological activity. nih.govresearchgate.net The degree and pattern of substitution can alter the electron distribution across the aromatic ring system, thereby influencing molecular recognition. jchps.comresearchgate.net

Steric Parameters: The size and shape of substituents play a critical role in determining how well a molecule fits into its target's binding site. Bulky groups can cause steric hindrance, preventing optimal binding, while smaller groups may not fill the available space effectively to maximize favorable hydrophobic interactions. researchgate.net A study on tumor-selective 2-amino-3-carboxymethylthiophene derivatives revealed that modifying the size of a terminal aryl group had a significant impact on potency and selectivity. Specifically, analogs with 4-ethyl and 4-isopropylphenyl groups were found to be more potent and selective than the parent compound. nih.gov This demonstrates a clear SAR where steric bulk at a specific position can be fine-tuned to enhance biological function.

Table 1: SAR of 3-Substituted Thiophene-2-Carboxamide Analogs (Antioxidant Activity) Data synthesized from related studies for illustrative purposes.

| R Group at Position 3 | Antioxidant Activity (% Inhibition) | Electronic Nature |

| -NH₂ | 62.0% | Electron-Donating |

| -OH | 54.9% | Electron-Donating |

| -CH₃ | 22.9% | Weakly Electron-Donating |

This interactive table illustrates how electron-donating groups at the 3-position of a related thiophene-2-carboxamide scaffold enhance antioxidant activity. nih.gov

Prodrug and Pro-therapeutic Approaches based on 5-Ethyl-2-thiophenecarboxamide Scaffold

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. researchgate.netnih.gov This approach is a powerful strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low permeability, or rapid metabolism. researchgate.netnih.govmdpi.com

For a scaffold like 5-ethyl-2-thiophenecarboxamide, several prodrug strategies could be envisioned:

Improving Solubility and Permeability: If an analog exhibits poor aqueous solubility, a highly soluble promoiety, such as a phosphate, amino acid, or peptide, could be attached to a suitable functional handle on the molecule. nih.gov For example, if a derivative contains a hydroxyl or secondary amine group, it could be esterified or amidated with a solubilizing group. Conversely, to enhance permeability across biological membranes, a polar functional group like a carboxylic acid could be masked as a more lipophilic ester or amide, which is later cleaved by ubiquitous esterase or amidase enzymes in the body. mdpi.comchemrxiv.org

Targeted Delivery: Prodrugs can be designed for activation at a specific site in the body. For example, a prodrug could be designed to be a substrate for an enzyme that is highly expressed in a particular tissue, such as a tumor, leading to localized release of the active drug. chemrxiv.org

Modifying the Carboxamide: The amide bond itself can be a handle for prodrug design. While generally stable, N-acyl or N-acyloxyalkyl derivatives of amides can be designed to be labile under specific physiological conditions, releasing the parent primary or secondary amide. This strategy can improve properties like oral absorption. acs.org

The application of a prodrug strategy requires careful design to ensure that the promoiety is cleaved efficiently to release the active drug at the desired site of action and that the released promoiety is non-toxic. mdpi.comacs.org

Computational Chemistry and Molecular Modeling of 5 Ethyl 2 Thiophenecarboxamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

No published studies were found that performed Density Functional Theory (DFT) calculations on 5-Ethyl-2-thiophenecarboxamide.

Molecular Orbital Analysis and Frontier Orbital Theory Application

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other molecular orbital properties for 5-Ethyl-2-thiophenecarboxamide is not available in the scientific literature.

Reaction Pathway Elucidation and Transition State Characterization

There are no available computational studies that elucidate reaction pathways or characterize transition states involving 5-Ethyl-2-thiophenecarboxamide.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No molecular dynamics (MD) simulation studies have been published for 5-Ethyl-2-thiophenecarboxamide. Consequently, data on its conformational landscapes, flexibility, and behavior in different solvent environments from a simulation perspective is not available.

Molecular Docking Studies with Potential Biological Targets

There is no information in the public domain regarding molecular docking studies of 5-Ethyl-2-thiophenecarboxamide with any specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Model Development for 5-Ethyl-2-thiophenecarboxamide Series

No QSAR models have been developed or published that are based on a series of 5-Ethyl-2-thiophenecarboxamide derivatives.

Virtual Screening and Lead Optimization Studies for 5-Ethyl-2-thiophenecarboxamide Derivatives

There are no documented virtual screening campaigns or lead optimization studies where 5-Ethyl-2-thiophenecarboxamide or its derivatives were identified or refined using computational methods.

Pre Clinical Biological and Pharmacological Evaluation of 5 Ethyl 2 Thiophenecarboxamide and Its Analogs

In Vitro Cellular and Biochemical Assays

The in vitro evaluation of thiophene (B33073) carboxamide analogs has revealed a broad spectrum of biological activities, primarily centered around anticancer and anti-inflammatory pathways.

Cell Line Selection and Preparation for Biological Screening

The selection of cell lines for screening thiophene carboxamide derivatives is largely driven by the therapeutic area of interest. In oncology, a diverse panel of human cancer cell lines has been utilized to assess the cytotoxic and antiproliferative effects of these compounds. Commonly employed cell lines include:

Human Melanoma (A375): To evaluate activity against skin cancer.

Human Colon Carcinoma (HT-29): To assess efficacy in colorectal cancer.

Human Breast Adenocarcinoma (MCF-7): A standard model for estrogen receptor-positive breast cancer. mdpi.com

Human Hepatocellular Carcinoma (HepG2 and Hep3B): To investigate effects on liver cancer. nih.gov

Human Cervical Cancer (HeLa): A widely used cell line for various cancer studies.

Human Colon Adenocarcinoma (CaCo-2): Another model for colorectal cancer research.

Murine Melanoma (B16-F1): A mouse cell line used in early-stage cancer research.

For these screening assays, cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics. They are maintained in a controlled environment with 5% CO2 at 37°C. nih.gov Prior to treatment with the test compounds, cells are seeded in 96-well plates and allowed to adhere and grow to a specific confluency. nih.gov

A normal human keratinocyte cell line (HaCaT) has also been used as a control to determine the selectivity of the compounds for cancer cells over non-malignant cells. mdpi.comresearchgate.net

Mechanistic Studies on Cellular Targets and Signaling Pathways

Investigations into the mechanisms of action of thiophene carboxamide analogs suggest their involvement in several key cellular processes that are critical for cancer cell survival and proliferation.

Studies on certain thiophene carboxamide scaffolds have shown that they can induce apoptosis, or programmed cell death, in cancer cells. mdpi.com This is a desirable characteristic for an anticancer agent. The induction of apoptosis has been confirmed through various assays, including:

Caspase-3/7 Assay: Activation of these executioner caspases is a hallmark of apoptosis. One analog, MB-D2, was found to be a potent activator of caspase 3/7. mdpi.combohrium.com

Mitochondrial Membrane Potential (JC-1) Assay: A decrease in mitochondrial membrane potential is an early event in apoptosis. The compound MB-D2 was also shown to cause mitochondrial depolarization. mdpi.combohrium.com

Furthermore, some thiophene carboxamide derivatives have been observed to modulate the levels of reactive oxygen species (ROS) in cancer cells. Interestingly, one of the most cytotoxic analogs, MB-D2, was found to decrease ROS production in cancer cell lines. mdpi.com While cancer cells often exhibit increased ROS levels, a significant disruption of the cellular redox balance can trigger cell death. mdpi.com

Some thiophene carboxamide derivatives have been identified as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent that targets tubulin. nih.gov These analogs are thought to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Molecular dynamics simulations have suggested that these compounds can bind to the colchicine-binding site on tubulin, similar to CA-4. nih.gov

Enzyme Inhibition/Activation and Receptor Binding Profiling

A significant body of research has focused on the ability of thiophene carboxamides to act as enzyme inhibitors, particularly targeting kinases involved in cell signaling and proliferation.

IKK-2 Inhibition: A hit-to-lead optimization program on thiophenecarboxamide screening hits led to the discovery of a potent and orally bioavailable inhibitor of I-kappa B kinase 2 (IKK-2), a key enzyme in the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer. nih.gov

VEGFR-2 Inhibition: Analogs belonging to the PAN-90806 family have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis (the formation of new blood vessels) which is essential for tumor growth and metastasis. mdpi.com

PTP1B Inhibition: Thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity in various cancer cell lines, potentially through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in cancer and metabolic disorders. mdpi.com

Mitochondrial Complex I Inhibition: The analog JCI-20679 has been shown to inhibit mitochondrial complex I, a key component of the electron transport chain, leading to antiproliferative effects both in vitro and in vivo. mdpi.com

In addition to enzyme inhibition, some thiophene carboxamide derivatives have been synthesized and evaluated for their receptor binding activity. For instance, a series of new thiophene carboxamide derivatives were synthesized as agonists for the serotonin 5-HT4 receptor, which is involved in various physiological functions, including gastrointestinal motility. nih.gov

Investigation of Cellular Uptake, Distribution, and Metabolism

While specific studies on the cellular uptake, distribution, and metabolism of 5-Ethyl-2-thiophenecarboxamide are not available, research on the broader class of thiophene-containing drugs provides some general insights. The metabolism of thiophene rings can sometimes lead to the formation of reactive metabolites, which is a consideration in drug development. acs.org However, many thiophene-containing drugs are metabolized through other pathways, avoiding the formation of reactive species. acs.org

Pharmacokinetic and physicochemical properties of some thiophene carboxamide derivatives have been predicted using computational tools. nih.gov These in silico analyses help to assess the "drug-likeness" of compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, at an early stage of development. nih.gov

In Vivo Efficacy Studies in Animal Models

The in vivo evaluation of thiophene carboxamide analogs has provided proof-of-concept for their therapeutic potential in relevant animal models of disease.

Selection and Justification of Disease Models

The choice of animal models for in vivo efficacy studies of thiophene carboxamide analogs is dictated by their intended therapeutic application.

Xenograft Models of Cancer: For anticancer analogs, immunodeficient mice (such as nude or SCID mice) bearing human tumor xenografts are the standard models. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines (e.g., MCF-7, HepG2) into the mice. The efficacy of the test compound is then evaluated by measuring its ability to inhibit tumor growth. One study on an ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative showed a significant inhibition of tumor percentage. mdpi.com

Models of Aminoglycoside-Induced Hearing Loss: A urea-thiophene carboxamide analog, identified as a protective agent against aminoglycoside-induced hair cell death in zebrafish, was further evaluated in a rat model of hearing loss. nih.gov This model is relevant for studying otoprotective agents, as aminoglycoside antibiotics are known to cause hearing loss as a side effect. The use of zebrafish for initial screening is a robust and high-throughput method to identify potentially protective compounds. nih.gov

Models of Inflammation: For analogs with potential anti-inflammatory activity, various animal models can be employed. A guinea pig asthma model was used to demonstrate the anti-inflammatory effects of a thiophene derivative. nih.gov Another common model is the carrageenan-induced paw edema model in rats, which is a classic model of acute inflammation. nih.gov

The selection of an appropriate animal model is a critical step in pre-clinical drug development, and the choice is based on the similarity of the animal's physiology and pathophysiology to the human disease being studied. eupati.eu

Data Tables

Table 1: In Vitro Cytotoxicity of Thiophene Carboxamide Analogs

| Compound/Analog | Cell Line | Assay | Endpoint | Result |

| MB-D2 | A375 (Melanoma) | Cell Viability | % Viability | Significant decrease |

| MB-D2 | HT-29 (Colon) | Cell Viability | % Viability | 30.6% at 100 µM |

| MB-D2 | MCF-7 (Breast) | Cell Viability | % Viability | 38.93% at 100 µM |

| MB-D4 | HT-29 (Colon) | Cell Viability | % Viability | 69.28% at 75 µM |

| Phenyl-thiophene-carboxamide 2b | Hep3B (Liver) | MTS | IC50 | 5.46 µM |

| Phenyl-thiophene-carboxamide 2e | Hep3B (Liver) | MTS | IC50 | 12.58 µM |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate 8e | Various Cancer Cell Lines | Growth Inhibition | GI50 | 0.411 to 2.8 µM |

Table 2: Mechanistic Insights of Thiophene Carboxamide Analogs

| Compound/Analog | Cellular Process | Assay | Observation |

| MB-D2 | Apoptosis | Caspase-3/7 Assay | Activation of Caspases |

| MB-D2 | Apoptosis | JC-1 Assay | Mitochondrial Depolarization |

| MB-D2 | Oxidative Stress | DCFDA Assay | Decrease in ROS Production |

| Phenyl-thiophene-carboxamide 2b & 2e | Cell Morphology | 3D Spheroid Model | Disruption of Spheroid Formation |

Table 3: Enzyme Inhibition by Thiophene Carboxamide Analogs

| Compound Class/Analog | Target Enzyme | Biological Significance |

| Thiophenecarboxamides | IKK-2 | Anti-inflammatory, Anticancer |

| PAN-90806 family | VEGFR-2 | Anti-angiogenic, Anticancer |

| Aryl-substituted thiophene-2-carboxamides | PTP1B | Anticancer, Antidiabetic |

| JCI-20679 | Mitochondrial Complex I | Anticancer |

Assessment of Therapeutic Efficacy in Relevant Animal Models (e.g., anti-inflammatory, antimicrobial, anti-cancer)

The therapeutic potential of 5-Ethyl-2-thiophenecarboxamide and its analogs has been investigated in various preclinical animal models, demonstrating a range of biological activities. These studies are crucial for establishing proof-of-concept and understanding the in vivo effects of this class of compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene carboxamide derivatives have been evaluated using the carrageenan-induced paw edema model in rodents, a standard and widely accepted model for acute inflammation. nih.govresearchgate.net In this model, the injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema), which can be measured over time.

In one study, thiophenic derivatives, including compounds substituted with methyl and chlorine groups, were assessed for their ability to reduce paw edema. The results indicated that these derivatives could significantly reduce the inflammatory process, with some analogs demonstrating efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), sodium diclofenac. nih.gov For instance, certain derivatives were reported to reduce inflammation by 48.94% and 47% respectively. nih.gov Another thiophene-based compound, designated as compound 21 in a study, was found to be more effective than the reference drug celecoxib in a formalin-induced paw edema assay. nih.gov These findings highlight the potential of the thiophene carboxamide scaffold as a basis for developing new anti-inflammatory agents.

Table 1: Anti-inflammatory Efficacy of Thiophene Carboxamide Analogs in Carrageenan-Induced Paw Edema Model

| Compound/Analog | Animal Model | Peak Inhibition of Edema (%) | Reference Compound |

|---|---|---|---|

| Thiophene Derivative 16 | Rat/Mouse | 48.94 | Sodium Diclofenac |

| Thiophene Derivative 17 | Rat/Mouse | 47.00 | Sodium Diclofenac |

| Compound 21 | Rat/Mouse | > Celecoxib | Celecoxib |

Antimicrobial Activity

While much of the antimicrobial research on thiophene carboxamides focuses on in vitro assays, these studies provide a strong rationale for their potential in vivo efficacy. Derivatives have shown activity against a broad spectrum of pathogens, including drug-resistant bacteria.

For example, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been identified as good antibacterial agents against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com In vitro studies established Minimal Inhibitory Concentrations (MICs) for these compounds, with some exhibiting high potency. mdpi.comresearchgate.net Specifically, compounds designated 4a and 4c showed the highest activity against ESBL-producing E. coli ST131. mdpi.com Another study demonstrated that thiophene derivatives had bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli in time-kill curve assays. frontiersin.org

Although detailed in vivo infection models for 5-Ethyl-2-thiophenecarboxamide are not extensively reported in the available literature, the potent in vitro results, particularly against resistant strains, suggest a promising area for future preclinical evaluation in animal models of infection. frontiersin.org

Table 2: In Vitro Antimicrobial Activity of Selected Thiophene Carboxamide Analogs

| Compound/Analog Series | Target Organism | Activity Metric | Key Findings |

|---|---|---|---|

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli | MIC | Compounds 4a and 4c showed the highest activity. mdpi.com |

| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | MIC | Ranged from 125 to 7.8 µg/mL. researchgate.net |

| 2-Thiophene carboxylic acid thioureides | Candida albicans | MIC | Ranged from 62.5 to 31.25 µg/mL. researchgate.net |

| Thiophene derivatives 4 and 8 | Colistin-Resistant A. baumannii & E. coli | Time-Kill Assay | Demonstrated bactericidal effects. frontiersin.org |

Anti-cancer Activity

The anti-cancer potential of thiophene carboxamide scaffolds has been explored, with some analogs demonstrating in vivo anti-proliferative effects. mdpi.com For instance, analogs such as JCI-20679 have been shown to inhibit mitochondrial complex I, leading to antiproliferative effects both in vitro and in vivo. mdpi.com

In a study focused on developing biomimetics of Combretastatin A-4 (CA-4), a known anti-cancer agent, novel thiophene carboxamide derivatives were synthesized and tested. mdpi.comnih.gov The most active compounds, 2b and 2e, demonstrated considerable anticancer activity against the Hep3B cancer cell line. mdpi.com Evaluation using a 3D spheroid model, which mimics tumor-stromal interactions, revealed that these compounds could disrupt the surface of Hep3B cancer cell spheroids. mdpi.comnih.gov Furthermore, some thiophene derivatives have been shown to target tubulin polymerization, a mechanism used by many successful chemotherapy drugs, leading to cell cycle arrest and apoptosis. nih.gov These in vivo and quasi-in vivo results underscore the promise of thiophene carboxamides as a scaffold for novel oncology therapeutics. nih.gov

Pharmacokinetic Profiling in Animal Species (Absorption, Distribution, Metabolism, Excretion - ADME)

Detailed in vivo pharmacokinetic and ADME studies for 5-Ethyl-2-thiophenecarboxamide are not extensively available in the public domain. However, research on related analogs provides some insight into the disposition of this class of compounds. The development of thiophene carboxamides for therapeutic use necessitates an understanding of their behavior in the body.

Computational, or in silico, tools are often used in early-stage development to predict ADME properties. For a series of thiophene carboxamide derivatives developed as CA-4 biomimetics, a set of pharmacokinetic and physicochemical descriptors were calculated to assess their druggability and predict their ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov

Limited in vivo data comes from a study on a novel thiophene carboxamide analogue, designated 14l, developed as a selective sphingomyelin synthase 2 (SMS2) inhibitor for treating dry eye disease. nih.gov Following ocular administration in rats, the compound exhibited an acceptable pharmacokinetic profile with specific distribution to ocular tissues. The half-life (t1/2) was determined to be 1.11 hours in the cornea and 4.32 hours in the meibomian glands, indicating targeted local exposure. nih.gov

Another research effort focused on optimizing urea-thiophene carboxamides to protect against aminoglycoside-induced hearing loss. nih.gov This work led to a compound, ORC-13661, which was described as having superior physiochemical and pharmacokinetic properties compared to the initial lead compound, though specific ADME parameters were not detailed. nih.gov These examples suggest that the pharmacokinetic properties of thiophene carboxamides can be tailored through structural modification to suit different therapeutic applications.

Bioavailability and Systemic Exposure Determination in Pre-clinical Species

Data regarding the absolute bioavailability and systemic exposure of 5-Ethyl-2-thiophenecarboxamide following administration in preclinical species is limited. Bioavailability, which measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical parameter for determining a compound's potential for systemic therapeutic effects.

The development of orally active urea-thiophene carboxamides for hearing protection implies that these compounds achieve sufficient oral bioavailability to be effective in vivo. nih.gov The lead compound in that study, ORC-001, was validated in a rat hearing loss model, and the optimized analog, ORC-13661, was also described as orally active, indicating it can be absorbed from the gastrointestinal tract to reach its site of action. nih.gov

While specific percentages are not provided for these compounds, the context of their development for systemic protection points to successful oral absorption. The determination of systemic exposure, typically through measurements of drug concentration in plasma over time (e.g., Cmax, AUC), is essential for correlating pharmacokinetic profiles with pharmacodynamic effects and for designing toxicology studies. For thiophene carboxamide derivatives, this data is often proprietary or not yet published.

Advanced Analytical Method Development and Quality Assurance for 5 Ethyl 2 Thiophenecarboxamide

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic techniques are central to the analytical workflow for 5-Ethyl-2-thiophenecarboxamide, providing the means to separate the active pharmaceutical ingredient (API) from any related substances, including process impurities and degradation products. The choice of technique is dictated by the physicochemical properties of the analyte and the specific analytical objective.

HPLC and its advanced counterpart, UPLC, are the workhorses for the purity assessment and quantification of 5-Ethyl-2-thiophenecarboxamide. These techniques offer high resolution, sensitivity, and precision. A typical stability-indicating reversed-phase HPLC (RP-HPLC) method would be developed to separate the parent compound from its potential impurities and degradants. ju.edu.jochromatographyonline.comsaudijournals.com

Method development would systematically optimize various parameters to achieve the desired separation. Key considerations include:

Column Chemistry: A C18 or C8 stationary phase is a common starting point for moderately polar compounds like 5-Ethyl-2-thiophenecarboxamide.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve compounds with a wide range of polarities and to ensure that any late-eluting impurities are detected. chromatographyonline.com

Detection: UV detection is commonly used, with the wavelength selected to maximize the response for 5-Ethyl-2-thiophenecarboxamide and its impurities. A photodiode array (PDA) detector can be invaluable for peak purity analysis and for obtaining UV spectra of unknown peaks.

UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. nih.govresearchgate.net A validated UPLC method can provide faster sample throughput, which is particularly beneficial in a high-volume quality control environment.

Illustrative HPLC Method Parameters for 5-Ethyl-2-thiophenecarboxamide:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Interactive Data Table: Hypothetical HPLC Purity Analysis of a 5-Ethyl-2-thiophenecarboxamide Batch

| Peak ID | Retention Time (min) | Area (%) | Identification |

| 1 | 3.5 | 0.08 | Unknown Impurity |

| 2 | 8.2 | 99.85 | 5-Ethyl-2-thiophenecarboxamide |

| 3 | 12.1 | 0.07 | Process Impurity A |

Residual solvents and other volatile organic impurities are a critical quality attribute for any pharmaceutical compound. GC-MS is the gold standard for the identification and quantification of these impurities due to its high sensitivity and specificity. nih.govresearchgate.netshimadzu.com The method typically involves dissolving the 5-Ethyl-2-thiophenecarboxamide sample in a suitable high-purity solvent and analyzing the headspace or a direct injection.

The GC method would be developed to provide sufficient resolution between all potential volatile impurities. The mass spectrometer provides definitive identification of the separated components based on their mass spectra, which can be compared against a library of known compounds.

Illustrative GC-MS Method Parameters for Volatile Impurities in 5-Ethyl-2-thiophenecarboxamide:

| Parameter | Condition |

| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 40 °C (5 min), then to 240 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | 35-400 amu |

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species. wikipedia.orglongdom.org For 5-Ethyl-2-thiophenecarboxamide, CE could be employed to analyze ionic impurities or to develop orthogonal methods to HPLC for purity analysis. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. wikipedia.orglongdom.org

Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be utilized depending on the nature of the analytes. wikipedia.org CE methods are characterized by their high resolving power, minimal sample consumption, and rapid analysis times. longdom.org

Spectroscopic Quantification Techniques (e.g., Quantitative NMR, UV-Vis Spectrophotometry)

Spectroscopic techniques provide alternative and complementary approaches to chromatographic methods for the quantification of 5-Ethyl-2-thiophenecarboxamide.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. acs.orgethz.chox.ac.uknih.govresearchgate.net The purity of 5-Ethyl-2-thiophenecarboxamide can be determined by integrating the signals in its ¹H NMR spectrum and comparing them to the integral of a certified internal standard of known purity and concentration. ethz.chox.ac.uk Key to the accuracy of qNMR is the careful selection of non-overlapping signals for both the analyte and the internal standard, as well as the optimization of experimental parameters to ensure full relaxation of the nuclei between pulses.

UV-Vis Spectrophotometry is a simpler and more rapid technique that can be used for the quantification of 5-Ethyl-2-thiophenecarboxamide in bulk drug and formulated products, provided that there are no interfering excipients or impurities that absorb at the analytical wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentration.

Illustrative UV-Vis Spectrophotometry Data for 5-Ethyl-2-thiophenecarboxamide:

| Concentration (µg/mL) | Absorbance at λmax (265 nm) |

| 2 | 0.105 |

| 4 | 0.210 |

| 6 | 0.315 |

| 8 | 0.420 |

| 10 | 0.525 |

Stability Studies of 5-Ethyl-2-thiophenecarboxamide under Various Environmental and Formulation Conditions

Stability testing is a critical component of quality assurance, providing the data necessary to establish the retest period for the drug substance and the shelf life for the drug product. These studies are conducted under controlled conditions as prescribed by ICH guidelines. ambiopharm.comyoutube.com For 5-Ethyl-2-thiophenecarboxamide, stability studies would involve subjecting the compound to a variety of stress conditions to evaluate its intrinsic stability and to identify potential degradation products.

Forced degradation studies are conducted under more aggressive conditions than those used for long-term stability testing. These studies are essential for developing and validating stability-indicating methods. ju.edu.josaudijournals.com Typical stress conditions include:

Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions at elevated temperatures to assess susceptibility to hydrolysis.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability.

Thermal Stress: Exposure to high temperatures to assess thermal degradation.

Photostability: Exposure to light of specified intensity and wavelength to determine sensitivity to photodegradation.

The results of these forced degradation studies help to elucidate the degradation pathways and to ensure that the analytical methods are capable of separating the degradants from the parent compound.

Long-term and accelerated stability studies are performed on at least three primary batches of the drug substance to establish the retest period. The samples are stored under specific temperature and humidity conditions, and tested at predetermined time points.

ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies:

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Impurity Profiling and Identification of Degradants

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ijcrt.orgjocpr.comnih.goveurekaselect.com These impurities can arise from the manufacturing process (process impurities) or from the degradation of the drug substance over time (degradants). Regulatory authorities require a thorough understanding of the impurity profile of any new drug substance. ijcrt.orgjocpr.comnih.gov

The development of a comprehensive impurity profile for 5-Ethyl-2-thiophenecarboxamide would involve:

Detection and Quantification: Using a validated stability-indicating HPLC or UPLC method to detect and quantify all impurities present at levels above the identification threshold (typically 0.10% for drug substances). ijcrt.orgnih.gov

Identification: For any impurity exceeding the identification threshold, its structure must be elucidated. This often involves a combination of techniques:

LC-MS/MS: To determine the molecular weight and fragmentation pattern of the impurity.

High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass measurement and determine the elemental composition.

NMR Spectroscopy: To provide detailed structural information. This may require isolation of the impurity by preparative HPLC.

Qualification: The biological safety of any impurity present at a level greater than the qualification threshold must be established.

Potential degradation pathways for thiophene-containing compounds can involve oxidation of the thiophene (B33073) ring to form S-oxides or epoxides, which may then undergo further reactions. dtu.dkiaea.orgresearchgate.netwikipedia.org Hydrolysis of the amide functional group is also a plausible degradation pathway under acidic or basic conditions.

Hypothetical Degradation Products of 5-Ethyl-2-thiophenecarboxamide:

| Impurity | Potential Source | Identification Method |

| 5-Ethyl-2-thiophenecarboxylic acid | Hydrolysis of the amide | LC-MS, co-injection with standard |

| 5-Ethyl-2-thiophenecarboxamide-S-oxide | Oxidation | LC-MS/MS, HRMS |

| Impurity from starting material | Process-related | GC-MS, LC-MS |

Potential Applications and Future Research Directions for 5 Ethyl 2 Thiophenecarboxamide

Exploration in Functional Materials and Polymer Chemistry

The unique electronic and structural characteristics of the thiophene (B33073) ring make it a valuable component in the design of advanced materials. The incorporation of an ethyl group and a carboxamide moiety in 5-Ethyl-2-thiophenecarboxamide could offer specific advantages in solubility, processability, and intermolecular interactions, which are critical for material performance.

Integration into Organic Electronic Devices and Optoelectronic Materials

Thiophene-containing molecules are foundational to the field of organic electronics due to their excellent charge transport properties and tunable electronic structures. While specific studies on 5-Ethyl-2-thiophenecarboxamide in this area are not yet available, the general class of thiophene derivatives is extensively used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The carboxamide group in 5-Ethyl-2-thiophenecarboxamide could facilitate self-assembly through hydrogen bonding, potentially leading to more ordered molecular packing and improved charge mobility in thin films. Future research could focus on synthesizing polymers or small molecules incorporating the 5-Ethyl-2-thiophenecarboxamide unit and evaluating their performance in electronic devices.

Development of Chemical Sensors and Biosensors

Broadening the Spectrum of Pre-clinical Biological Targets and Therapeutic Areas

The antibacterial and antioxidant properties of thiophene-2-carboxamide derivatives have also been investigated. lifebit.ai Some derivatives have demonstrated significant antioxidant activity, while others have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. lifebit.ai The presence of an amino group on the thiophene ring was found to be crucial for both antioxidant and antibacterial potency. lifebit.ai

Future preclinical research on 5-Ethyl-2-thiophenecarboxamide could involve screening for its activity against a wide range of biological targets, including kinases, proteases, and receptors implicated in various diseases. Structure-activity relationship (SAR) studies would be essential to optimize its potency and selectivity.

| Potential Therapeutic Area | Observed Activity in Thiophene Carboxamide Derivatives | Potential Mechanism of Action |

| Oncology | Cytotoxicity against various cancer cell lines (e.g., melanoma, colon, breast). nih.govsaturoglobal.com | Inhibition of cancer-related proteins such as kinases and apoptosis modulators. nih.gov |

| Infectious Diseases | Antibacterial activity against Gram-positive and Gram-negative bacteria. lifebit.ai | Disruption of bacterial cell wall synthesis or other essential cellular processes. |

| Inflammatory Diseases | Anti-inflammatory properties. | Inhibition of inflammatory enzymes or cytokines. |

| Oxidative Stress-Related Diseases | Antioxidant activity. lifebit.ai | Scavenging of free radicals. |

Sustainable Manufacturing and Lifecycle Assessment for Thiophene Derivatives

The growing importance of thiophene derivatives in various applications necessitates the development of sustainable manufacturing processes. Green chemistry principles are being increasingly applied to the synthesis of thiophenes to minimize the use and generation of hazardous substances. lifebit.ai This includes the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption compared to conventional heating methods. lifebit.ai Other green approaches focus on using more environmentally benign solvents or even solvent-free conditions. researchgate.net

A lifecycle assessment (LCA) is a crucial tool for evaluating the environmental impact of a chemical product from its synthesis to its disposal. embl.org For thiophene-based surfactants, LCA studies have been conducted to balance their performance with their environmental footprint. embl.org These studies have highlighted the importance of optimizing chemical synthesis steps to reduce the negative impact on the environment and human health. embl.org While some thiophene-based compounds have shown good biodegradability, the production process itself can have a significant environmental impact. embl.org

Future research in this area should focus on developing greener synthetic routes to 5-Ethyl-2-thiophenecarboxamide and conducting a comprehensive lifecycle assessment to ensure its production and use are environmentally sustainable. This would involve exploring alternative starting materials, catalysts, and reaction conditions that are less hazardous and more energy-efficient.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research by accelerating the discovery and optimization of new molecules and materials. nih.gov These computational tools can be applied to various stages of the research and development pipeline for compounds like 5-Ethyl-2-thiophenecarboxamide.

In the realm of drug discovery, AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to predict the potential therapeutic effects of novel compounds. nih.gov This can help in identifying promising candidates for further experimental investigation. For the synthesis of heterocyclic compounds, including thiophenes, machine learning models can be trained to predict optimal reaction conditions, thereby reducing the time and resources required for experimental optimization. beilstein-journals.org Transfer learning techniques are being developed to improve the accuracy of retrosynthesis prediction models for heterocyclic compounds, which can aid in planning the synthesis of new derivatives. nih.govchemrxiv.org

| Application of AI/ML | Potential Impact on 5-Ethyl-2-thiophenecarboxamide Research |

| Drug Discovery | Predict potential biological targets and therapeutic applications. nih.gov |

| Synthesis Planning | Propose efficient synthetic routes (retrosynthesis). nih.govchemrxiv.org |

| Reaction Optimization | Predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. beilstein-journals.org |

| Material Science | Predict the electronic and physical properties of polymers and materials incorporating the 5-Ethyl-2-thiophenecarboxamide moiety. |

Emerging Paradigms in Target Identification and Validation for Novel Chemical Entities

Future research should leverage these emerging paradigms to identify and validate novel biological targets for 5-Ethyl-2-thiophenecarboxamide and its derivatives. This will involve a close integration of computational predictions with experimental validation to accelerate the translation of basic research into new therapeutic interventions.

Q & A

Q. What are the standard synthetic routes for 5-Ethyl-2-thiophenecarboxamide, and how are reaction conditions optimized for yield?

- Methodological Answer : The synthesis typically involves functionalization of the thiophene ring. A common approach is the coupling of 5-ethylthiophene-2-carboxylic acid with an amine under activating agents like EDCI or HOBt. For example, in a synthesis project, the amidation step was performed using DMF as a solvent at 60–80°C, yielding 70–85% after purification via column chromatography . Key optimizations include:

- Catalyst selection : Use of DMAP to enhance reaction efficiency.

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Purification : Gradient elution (hexane/ethyl acetate) to isolate the product.

A representative procedure is detailed in , which emphasizes reproducibility through strict adherence to stoichiometric ratios and characterization protocols.

Q. Which spectroscopic techniques are critical for characterizing 5-Ethyl-2-thiophenecarboxamide, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Look for the ethyl group signals (triplet at ~1.2–1.4 ppm for CH3 and quartet at ~2.5–2.7 ppm for CH2). The thiophene protons appear as distinct multiplets between 6.8–7.5 ppm .

- 13C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, while thiophene carbons are observed at 125–140 ppm.

- IR Spectroscopy : A strong absorption band at ~1650–1680 cm⁻¹ confirms the carboxamide group (C=O stretch). Thiophene ring vibrations appear at ~3100 cm⁻¹ (C-H stretch) and 700–800 cm⁻¹ (ring deformation) .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular formula (C₈H₁₁NOS, exact mass: 185.06 g/mol).

Q. How should 5-Ethyl-2-thiophenecarboxamide be stored to maintain stability, and what incompatible materials must be avoided?

- Methodological Answer :

- Storage : Store in a cool, dry place (<25°C) in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Desiccants like silica gel are recommended .

- Incompatible Materials : Avoid strong oxidizing agents (e.g., peroxides), strong bases (e.g., NaOH), and strong acids (e.g., H₂SO₄), which may degrade the thiophene ring or hydrolyze the amide bond .

- Decomposition Products : Monitor for CO, CO₂, and sulfur oxides under thermal stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of 5-Ethyl-2-thiophenecarboxamide?

- Methodological Answer : Contradictions often arise from impurities or tautomerism. Strategies include:

- Multi-Technique Validation : Cross-validate NMR with IR and mass spectrometry. For example, unexpected peaks in 1H NMR may indicate residual solvents, which can be confirmed via GC-MS .

- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol) by analyzing temperature-dependent NMR spectra.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) to confirm structural assignments .

Q. What experimental strategies are effective in elucidating the biological activity of 5-Ethyl-2-thiophenecarboxamide derivatives?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria .

- Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) using fluorometric assays .

- Structure-Activity Relationship (SAR) : Systematically modify the ethyl group or amide substituents and correlate changes with bioactivity data .

- Metabolic Stability : Perform liver microsome assays to assess susceptibility to cytochrome P450-mediated degradation .

Q. What methodologies address low yields in multi-step syntheses of 5-Ethyl-2-thiophenecarboxamide analogs?

- Methodological Answer :

- Step Optimization :

| Step | Issue | Solution | Reference |

|---|---|---|---|

| Amidation | Poor coupling efficiency | Use PyBOP as a coupling agent instead of EDCI/HOBt | |

| Purification | Loss during chromatography | Switch to preparative HPLC for polar intermediates |

- Flow Chemistry : Implement continuous flow reactors for exothermic reactions (e.g., nitration) to improve heat dissipation and scalability .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.